4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline (also known as N-(3-bromophenyl)-6,7-diethoxyquinazolin-4-amine or EGFR-IN-80) has been investigated for its potential to inhibit Epidermal Growth Factor Receptor (EGFR), a protein involved in cell growth and proliferation. Studies have shown that the compound exhibits cytotoxic activity against various cancer cell lines, including those derived from lung, breast, and colon cancers [].
Research suggests that 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline may possess antibacterial properties. Studies have reported its activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli []. However, further investigation is needed to determine its efficacy and potential clinical applications.
Limited research suggests that 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline may have additional potential applications in scientific research. These include:
4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline is a synthetic compound with the molecular formula C₁₈H₁₈BrN₃O₂ and a molecular weight of 388.26 g/mol. This compound is characterized by its quinazoline core, which is a bicyclic structure containing a benzene and a pyrimidine ring. The presence of the bromophenyl group and diethoxy substituents contributes to its unique chemical properties and potential biological activities. It is classified as an aromatic amine and has been studied for various pharmaceutical applications, particularly in the field of oncology due to its inhibitory effects on specific enzymes.
The primary function of 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline is believed to be EGFR inhibition []. EGFR is a protein involved in cell growth and proliferation. Overexpression or mutations in EGFR are implicated in various cancers []. By inhibiting EGFR, this compound may potentially play a role in cancer treatment. However, the detailed mechanism of action, including binding site and downstream effects, requires further investigation.
The chemical reactivity of 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline primarily involves nucleophilic substitutions and electrophilic aromatic substitutions. The bromine atom on the phenyl ring can serve as a leaving group in nucleophilic reactions, allowing for further functionalization of the compound. Additionally, the amino group can participate in reactions such as acylation or alkylation, leading to derivatives with varied biological activities.
Research indicates that 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline exhibits significant biological activity, particularly as an inhibitor of tyrosine kinases. Tyrosine kinases are crucial in various signaling pathways related to cell growth and differentiation. Studies have shown that this compound can inhibit the activity of epidermal growth factor receptor tyrosine kinase, which plays a vital role in cancer progression . Furthermore, preliminary investigations suggest antibacterial properties against a range of pathogens.
The synthesis of 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline typically involves several steps:
These methods can vary based on the desired yield and purity of the final compound.
4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline has potential applications in:
Interaction studies involving 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline have primarily focused on its binding affinity to various tyrosine kinases. These studies often employ techniques such as:
These interactions are critical for understanding its mechanism of action and potential therapeutic applications.
Several compounds share structural similarities with 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline, including:
These compounds are studied for their potential therapeutic uses but differ in their biological activity due to variations in substituents around the quinazoline core. The unique combination of bromination and diethoxy groups in 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline may enhance its specificity towards certain targets compared to these similar compounds.